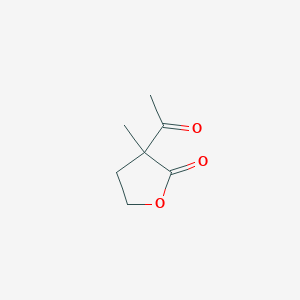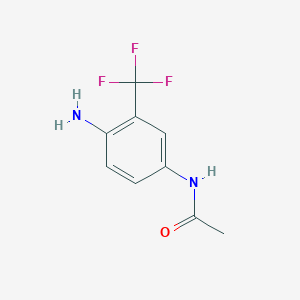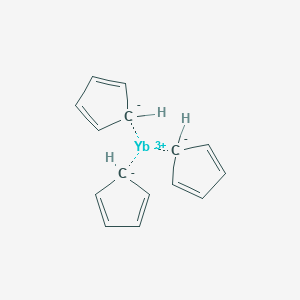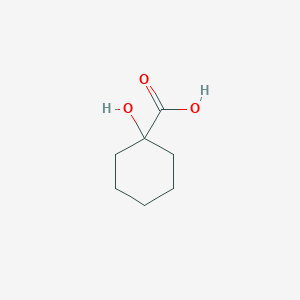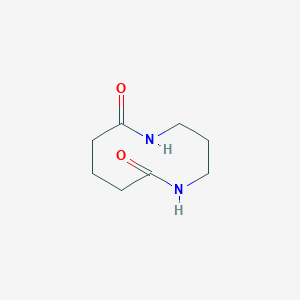
1,5-Diazecane-6,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazecane-6,10-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2 It is a cyclic diamide, featuring a ten-membered ring with two nitrogen atoms at the 1 and 5 positions and carbonyl groups at the 6 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazecane-6,10-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable diamine with a diacid chloride. For example, the reaction of hexamethylenediamine with adipoyl chloride under basic conditions can yield this compound. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazecane-6,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Diols derived from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Diazecane-6,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Diazecane-6,10-dione depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound’s cyclic structure and functional groups allow it to interact with various molecular targets, including proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazacycloheptane-5,7-dione: A smaller ring analog with similar functional groups.
1,3-Diazacyclohexane-2,4-dione: Another cyclic diamide with a six-membered ring.
1,8-Diazacyclotetradecane-9,13-dione: A larger ring analog with additional carbon atoms.
Uniqueness
1,5-Diazecane-6,10-dione is unique due to its ten-membered ring structure, which provides distinct steric and electronic properties compared to smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1489-84-5 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,5-diazecane-6,10-dione |
InChI |
InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |
InChI Key |
SQZYOKOZTGDMBU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NCCCNC(=O)C1 |
Canonical SMILES |
C1CC(=O)NCCCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


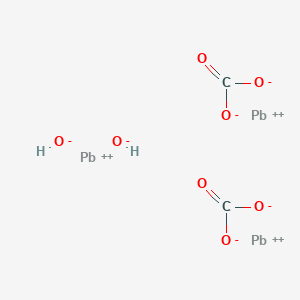

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)
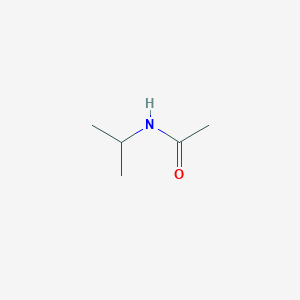
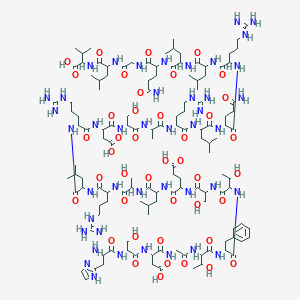
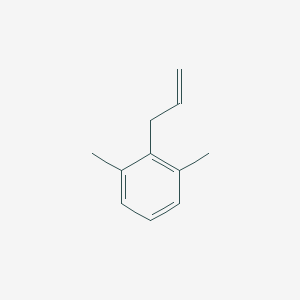
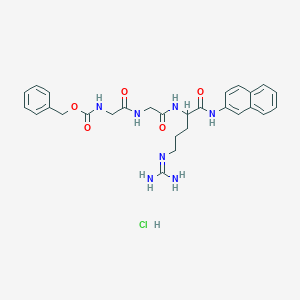
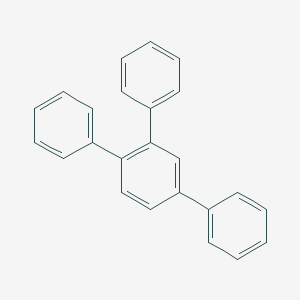
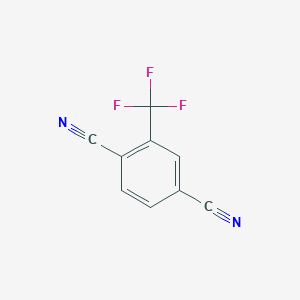
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
